molecular formula C11H11F4N B15277517 (R)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B15277517
M. Wt: 233.20 g/mol
InChI Key: MJJMQUXXBJOOJI-SECBINFHSA-N
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Description

®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-(trifluoromethyl)benzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-fluoro-2-(trifluoromethyl)benzaldehyde reacts with pyrrolidine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

®-2-(3-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine stands out due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2R)-2-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-8-4-1-3-7(9-5-2-6-16-9)10(8)11(13,14)15/h1,3-4,9,16H,2,5-6H2/t9-/m1/s1

InChI Key

MJJMQUXXBJOOJI-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)C(F)(F)F

Origin of Product

United States

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